2-Hydroxy-1-naphthoic acid

Description

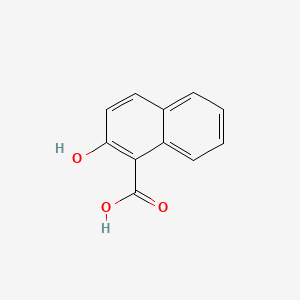

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHOPMSGKZNELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062304 | |

| Record name | 1-Naphthalenecarboxylic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 2-Hydroxy-1-naphthoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2283-08-1, 30440-92-7 | |

| Record name | 2-Hydroxy-1-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2283-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002283081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxynaphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030440927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1-naphthoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxylic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenecarboxylic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxynaphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxy-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-1-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3H4QZ94UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Kolbe-Schmitt Reaction of 2-Naphthol: A Comprehensive Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

The Kolbe-Schmitt reaction stands as a cornerstone of industrial organic synthesis, providing an efficient route to valuable hydroxyaromatic carboxylic acids. This in-depth technical guide delves into the nuances of this reaction as applied to 2-naphthol, a transformation of significant commercial importance for the production of key dye and pigment intermediates.[1][2] We will explore the reaction's intricate mechanism, the critical interplay of reaction parameters that govern its outcome, and provide a practical experimental framework for its successful execution.

The Mechanistic Pathway: A Step-by-Step Elucidation

The carboxylation of 2-naphthol via the Kolbe-Schmitt reaction is a more complex process than the analogous reaction with phenol. The naphthalene ring system offers multiple sites for electrophilic attack by carbon dioxide, leading to a mixture of products. The generally accepted mechanism proceeds through the following key stages:

1.1. Formation of the Naphthoxide: The reaction commences with the deprotonation of 2-naphthol by a strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding sodium or potassium 2-naphthoxide.[1][3] This step is crucial as the resulting naphthoxide is a much more powerful nucleophile than the starting 2-naphthol, a prerequisite for the subsequent carboxylation. The absence of water is critical, as its presence can decrease the reaction yield.[4]

1.2. Electrophilic Attack by Carbon Dioxide: The highly nucleophilic naphthoxide then attacks the electrophilic carbon atom of carbon dioxide. Theoretical studies and experimental evidence suggest the initial formation of a complex between the alkali metal naphthoxide and CO2.[5][6][7][8] From this complex, the carbon dioxide moiety can then perform an electrophilic attack on the naphthalene ring.[5][7][9]

1.3. Regioselectivity: A Tale of Two Products: The carboxylation of 2-naphthoxide can occur at two primary positions: C1 and C3. This leads to the formation of two main isomers: 2-hydroxy-1-naphthoic acid and 2-hydroxy-3-naphthoic acid.[5][7][10] A third, minor product, 2-hydroxy-6-naphthoic acid, can also be formed.[10][11] The distribution of these products is exquisitely sensitive to the reaction conditions, a topic we will explore in detail in the following section.

1.4. Tautomerization to the Final Product: Following the electrophilic attack, a proton transfer, or tautomerization, occurs to regenerate the aromatic system and yield the final sodium or potassium salt of the hydroxynaphthoic acid. Subsequent acidification of the reaction mixture liberates the free acid.

Below is a diagram illustrating the core mechanistic steps of the Kolbe-Schmitt reaction with 2-naphthol.

Caption: Key mechanistic steps in the Kolbe-Schmitt reaction of 2-naphthol.

Kinetic vs. Thermodynamic Control: Dictating the Product Distribution

The regioselectivity of the Kolbe-Schmitt reaction of 2-naphthol is a classic example of the principles of kinetic versus thermodynamic control.[12][13][14][15][16] The reaction conditions, particularly temperature, play a pivotal role in determining which isomer is the major product.

-

Kinetic Control (Lower Temperatures): At lower reaction temperatures (around 120-140°C), the reaction is under kinetic control. The formation of this compound is favored because the activation energy for the attack at the C1 position is lower.[12][13][15] This product is referred to as the kinetic product.

-

Thermodynamic Control (Higher Temperatures): At higher temperatures (typically above 180°C), the reaction becomes reversible.[12][13][15] Under these conditions, the more thermodynamically stable product, 2-hydroxy-3-naphthoic acid, predominates.[1][17] The initial kinetic product can rearrange to the more stable thermodynamic product. The increased stability of the 3-isomer is attributed to reduced steric hindrance.

The choice of the alkali metal cation also influences the product ratio. While sodium naphthoxide is commonly used, the use of potassium naphthoxide has been shown to favor the formation of 2-hydroxy-6-naphthoic acid, another thermodynamically stable isomer.[18]

| Reaction Parameter | Condition | Major Product | Control |

| Temperature | Low (~120-140°C) | This compound | Kinetic |

| High (>180°C) | 2-Hydroxy-3-naphthoic acid | Thermodynamic | |

| Alkali Metal | Sodium | 2-Hydroxy-1- or 3-naphthoic acid | Dependent on Temp. |

| Potassium | 2-Hydroxy-6-naphthoic acid | Thermodynamic |

Industrial Synthesis and Practical Considerations

The industrial synthesis of 2-hydroxy-3-naphthoic acid, a precursor for many azo dyes and pigments, is a significant application of the Kolbe-Schmitt reaction.[2][19] The process typically involves heating sodium 2-naphthoxide with carbon dioxide under pressure.

3.1. Typical Experimental Protocol for 2-Hydroxy-3-naphthoic Acid:

-

Preparation of Sodium 2-Naphthoxide: 2-Naphthol is reacted with a stoichiometric amount of sodium hydroxide in an appropriate solvent (or neat, if the reaction is carried out in a melt). The mixture is heated to remove water, as anhydrous conditions are crucial for high yields.[4][20]

-

Carboxylation: The dried sodium 2-naphthoxide is transferred to a high-pressure autoclave. The vessel is pressurized with carbon dioxide to several atmospheres and heated to the desired temperature (e.g., 200-250°C) to favor the formation of the thermodynamic product.[17] The reaction is held at this temperature for several hours.

-

Work-up and Isolation: After cooling, the reaction mixture is dissolved in water. Any unreacted 2-naphthol can be removed at this stage. The aqueous solution is then acidified with a mineral acid (e.g., sulfuric acid) to precipitate the 2-hydroxy-3-naphthoic acid.[20]

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization. A common impurity is unreacted 2-naphthol, which can be challenging to remove completely.[11]

3.2. Process Optimization and Challenges:

A key challenge in the industrial production of 2-hydroxy-3-naphthoic acid is minimizing the formation of the undesired this compound isomer and residual 2-naphthol.[11] Careful control of temperature and pressure is paramount.[17][21] The pressure of carbon dioxide must be maintained above the decomposition pressure of the initially formed sodium 2-hydroxy-1-naphthoate to facilitate its isomerization to the desired 2,3-isomer.[17]

Conclusion

The Kolbe-Schmitt reaction of 2-naphthol is a fascinating and industrially vital transformation that beautifully illustrates fundamental principles of organic chemistry, including nucleophilic aromatic substitution and the delicate balance between kinetic and thermodynamic control. For researchers and professionals in drug development and materials science, a thorough understanding of this reaction's mechanism and the factors influencing its outcome is essential for the rational design of synthetic routes to a wide array of valuable compounds. The continued investigation into this reaction, including the use of alternative catalysts and reaction media, promises to further enhance its efficiency and sustainability.[22]

References

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. canov.jergym.cz [canov.jergym.cz]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jackwestin.com [jackwestin.com]

- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 14. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. US1648839A - Process of making 2, 3-hydroxynaphthoic acid - Google Patents [patents.google.com]

- 18. preprints.org [preprints.org]

- 19. Page loading... [guidechem.com]

- 20. Page loading... [wap.guidechem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3 [scirp.org]

A Comprehensive Spectroscopic Guide to 2-Hydroxy-1-naphthoic Acid for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Hydroxy-1-naphthoic acid (C₁₁H₈O₃), a key intermediate in the synthesis of pharmaceuticals and dyes.[1] As researchers and drug development professionals, a thorough understanding of a molecule's structural and electronic characteristics is paramount. Spectroscopic analysis provides the foundational data for this understanding. This document moves beyond a simple recitation of data, offering insights into the causality of experimental choices and the interpretation of spectral features, ensuring a robust and reliable characterization of this compound.

Molecular Structure and Spectroscopic Implications

The unique arrangement of functional groups on the naphthalene core of this compound dictates its spectroscopic signature. The molecule possesses a carboxylic acid group at the C1 position and a hydroxyl group at the C2 position. This ortho-positioning leads to significant intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. This interaction is a critical factor influencing the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.

To facilitate a clear discussion of the NMR data, the following standardized numbering system for the carbon and hydrogen atoms of the this compound backbone will be used.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and data integrity. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected here due to its excellent solvating power for the analyte and its ability to reveal exchangeable protons (e.g., -OH, -COOH).

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of high-purity this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.7 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the tube and gently agitate or sonicate until the sample is fully dissolved. A clear, particulate-free solution is essential.

-

-

Instrument Setup & Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Allow the instrument to lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. This is validated by observing the narrow linewidth of the TMS signal.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Process the data using appropriate Fourier transformation, phasing, and baseline correction.

-

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum provides a direct map of the hydrogen environments within the molecule. The spectrum, recorded in DMSO-d₆ at 400 MHz, exhibits distinct signals corresponding to the acidic, hydroxyl, and aromatic protons.[2]

Table 1: ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~13.17 | Singlet (broad) | 1H | -COOH | The highly deshielded nature of this proton is due to the acidic character and strong intramolecular hydrogen bonding to the adjacent hydroxyl group. |

| 8.87 | Doublet | 1H | H8 | This proton is peri to the C1-carboxylic acid group, placing it in a highly deshielded environment due to the anisotropic effect of the C=O bond. |

| 8.16 | Multiplet | 2H | H4, H5 | These protons are in the deshielded region typical of aromatic systems. Their specific shifts are influenced by their position relative to the electron-withdrawing and donating groups. |

| 8.08 – 7.94 | Multiplet | 1H | H7 | Aromatic proton signal. |

| 7.74 – 7.46 | Multiplet | 3H | H3, H6 | Aromatic proton signals. The hydroxyl group's electron-donating effect provides some shielding relative to other protons on the ring system. |

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆ [2]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 169.1 | C1' (-COOH) | The carbonyl carbon of the carboxylic acid is characteristically found at a very downfield shift. |

| 133.9 | C4a / C8a | Quaternary aromatic carbons involved in the ring fusion. |

| 133.4 | C4a / C8a | Quaternary aromatic carbons involved in the ring fusion. |

| 131.1 | C7 | Aromatic CH carbon. |

| 130.3 | C5 | Aromatic CH carbon. |

| 129.1 | C8 | Aromatic CH carbon, deshielded by the nearby carboxylic acid. |

| 128.2 | C4 | Aromatic CH carbon. |

| 128.1 | C6 | Aromatic CH carbon. |

| 126.7 | C1 | Quaternary carbon attached to the carboxylic acid group. |

| 126.0 | C2 | Quaternary carbon attached to the hydroxyl group. Its shift is influenced by the electron-donating -OH group. |

| 125.4 | C3 | Aromatic CH carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. It is an exceptionally powerful tool for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

This method is ideal for solid samples and provides a comprehensive vibrational profile.

-

Sample Preparation:

-

Gently grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The KBr must be free of moisture to avoid a broad O-H signal from water.

-

The goal is to create a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent KBr pellet. A clear pellet indicates good sample dispersion and is crucial for high-quality spectra.

-

-

Data Acquisition:

-

Place the pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

IR Spectral Data & Interpretation

The IR spectrum of this compound displays several key absorption bands that confirm its structure.[3][4][5]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3000-3500 (broad) | O-H stretch | Phenolic -OH | This very broad band is characteristic of a hydrogen-bonded hydroxyl group. The intramolecular H-bonding with the carbonyl group contributes significantly to this broadening. |

| ~2500-3000 (broad) | O-H stretch | Carboxylic Acid -OH | This broad absorption, often appearing as a series of smaller peaks, is typical for the O-H stretch in a hydrogen-bonded carboxylic acid dimer or intramolecularly bonded system. |

| ~1650-1680 | C=O stretch | Carboxylic Acid C=O | The carbonyl stretching frequency is lower than that of a simple carboxylic acid due to the strong intramolecular hydrogen bond, which weakens the C=O double bond character. |

| ~1500-1600 | C=C stretch | Aromatic Ring | These sharp absorptions are characteristic of the carbon-carbon stretching vibrations within the naphthalene ring system. |

| ~1200-1300 | C-O stretch | Phenol/Carboxylic Acid | This region contains bands corresponding to the C-O stretching and O-H bending vibrations of both the phenolic and carboxylic acid groups. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems like the naphthalene ring. It provides information about the extent of conjugation and the presence of chromophores.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a solvent that is transparent in the desired UV range (typically 200-400 nm) and can fully dissolve the analyte. Spectroscopic grade ethanol is a suitable choice.

-

Solution Preparation:

-

Prepare a concentrated stock solution of this compound in the chosen solvent by accurately weighing the solid and dissolving it in a known volume (e.g., 10 mg in 100 mL).

-

Prepare a series of dilutions from the stock solution to find a concentration that yields a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units), which is the optimal range for most spectrophotometers.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one quartz cuvette with the pure solvent to serve as the reference (blank).

-

Fill a matched quartz cuvette with the sample solution.

-

Perform a baseline correction with the blank cuvette in the beam path.

-

Scan the sample across the desired wavelength range (e.g., 200-450 nm) to record the absorption spectrum.

-

UV-Vis Spectral Data & Interpretation

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore. The hydroxyl (-OH) and carboxyl (-COOH) groups act as auxochromes, modifying the absorption maxima (λ_max) and intensity. While specific, high-quality data for this exact compound is sparse in publicly available databases, the spectrum can be reliably predicted based on related structures. For instance, 2-naphthoic acid shows absorption maxima around 236 nm, 280 nm, and 334 nm.[6] The presence of the electron-donating hydroxyl group at the C2 position is expected to cause a bathochromic (red) shift in these absorptions. This is due to the donation of lone-pair electrons from the oxygen into the aromatic π-system, which lowers the energy gap between the π and π* orbitals.

Table 4: Expected UV-Vis Absorption Maxima for this compound in Ethanol

| Expected λ_max (nm) | Electronic Transition | Rationale |

| ~240-250 | π → π | Corresponds to high-energy transitions within the naphthalene ring system. |

| ~285-295 | π → π | Lower energy transition, shifted to a longer wavelength by the auxochromic -OH group compared to unsubstituted naphthoic acid. |

| ~340-350 | π → π | The lowest energy π → π transition, characteristic of the extended conjugation of the naphthalene system and further red-shifted by the substituents. |

This compound's UV-absorbing properties make it useful in applications such as sunscreens and other UV-blocking agents.[7]

Workflow and Data Integration

The comprehensive characterization of a molecule like this compound relies on the logical integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

The spectroscopic data presented in this guide provides a definitive "fingerprint" for this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and electronic environment of the carbon-hydrogen framework. IR spectroscopy validates the presence and hydrogen-bonded nature of the key hydroxyl and carboxylic acid functional groups. Finally, UV-Vis spectroscopy elucidates the electronic properties of the conjugated naphthalene system. Together, these techniques provide a self-consistent and comprehensive characterization essential for quality control, reaction monitoring, and advanced materials or pharmaceutical development.

References

An In-Depth Technical Guide to the Crystallography and Molecular Structure of 2-Hydroxy-1-naphthoic Acid

Abstract

This technical guide provides a comprehensive overview of the crystallographic and molecular structural features of 2-Hydroxy-1-naphthoic acid (C₁₁H₈O₃), a key intermediate in the synthesis of azo dyes and a molecule of significant interest in medicinal and materials chemistry.[1] This document details the synthesis and crystallization of this compound, outlines the principles and a generalized protocol for its characterization by single-crystal X-ray diffraction, and delves into a detailed analysis of its molecular geometry, with a particular focus on the prominent intramolecular hydrogen bonding that dictates its conformation. Furthermore, we will explore the supramolecular assembly of this molecule in the solid state by examining its crystal packing and intermolecular interactions. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the solid-state properties of this versatile aromatic carboxylic acid.

Introduction: The Significance of this compound

This compound, also known as 2-hydroxynaphthalene-1-carboxylic acid, is an aromatic organic compound with the chemical formula C₁₁H₈O₃ and a molecular weight of 188.18 g/mol .[2][3] Its structure, featuring a carboxylic acid and a hydroxyl group on adjacent positions of a naphthalene ring, imparts it with unique chemical reactivity and physical properties.[1]

Historically, its primary application has been as a crucial precursor in the manufacture of a wide array of azo dyes.[1] The specific positioning of the hydroxyl and carboxyl groups allows for the facile coupling with diazonium salts, leading to the formation of vibrant and colorfast dyes. Beyond its role in the dye industry, this compound and its derivatives are subjects of ongoing research for their potential applications in pharmaceuticals and materials science. The ability of the molecule to form stable complexes with various metal ions has led to the synthesis and crystallographic characterization of numerous coordination compounds.

Understanding the precise three-dimensional arrangement of atoms within the this compound molecule and the interactions that govern its packing in the crystalline state is paramount for controlling its physical properties, such as solubility, melting point, and stability. This knowledge is critical for its effective utilization in various applications, from optimizing reaction conditions in dye synthesis to designing novel pharmaceutical co-crystals.

Synthesis and Crystallization

The principal route for the industrial and laboratory synthesis of this compound is the Kolbe-Schmitt reaction .[4][5] This carboxylation reaction involves the treatment of 2-naphthol with a strong base to form the corresponding naphthoxide salt, which is then carboxylated using carbon dioxide under elevated temperature and pressure.[4][6][7]

Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction

The following protocol is a generalized procedure for the synthesis of this compound.

Materials:

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂) (solid or gaseous)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (concentrated)

-

Suitable solvent (e.g., water, ethanol)

Procedure:

-

Formation of Sodium 2-Naphthoxide: In a suitable reaction vessel, dissolve 2-naphthol in an aqueous solution of sodium hydroxide. The reaction is exothermic. The mixture is then dehydrated, typically by heating under vacuum, to yield the anhydrous sodium 2-naphthoxide salt.

-

Carboxylation: The dry sodium 2-naphthoxide is placed in a high-pressure autoclave. The vessel is flushed with carbon dioxide, and then pressurized with CO₂ to approximately 100 atm. The temperature is raised to around 125 °C and maintained for several hours with constant agitation.[7]

-

Acidification: After the reaction is complete and the vessel has cooled, the resulting solid mass, which primarily contains the sodium salt of this compound, is dissolved in water. The solution is then carefully acidified with a strong acid, such as sulfuric or hydrochloric acid, until the pH is acidic.

-

Isolation and Purification: The acidification causes the precipitation of the crude this compound. The precipitate is collected by filtration, washed with cold water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization.

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often the most challenging step for a successful crystal structure determination. For this compound, slow evaporation of a saturated solution is a commonly employed technique.

Protocol for Single Crystal Growth:

-

Solvent Selection: A suitable solvent or solvent mixture is one in which the compound has moderate solubility. For this compound, solvents such as ethanol, methanol, acetone, or mixtures with water can be effective.

-

Preparation of a Saturated Solution: The purified this compound is dissolved in the chosen solvent at an elevated temperature to achieve saturation. The solution should be free of any undissolved particles.

-

Slow Evaporation: The saturated solution is filtered into a clean container, which is then loosely covered to allow for slow evaporation of the solvent at a constant temperature. The container should be left in a vibration-free environment.

-

Crystal Harvesting: Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction should form. The crystals are then carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction: Elucidating the Molecular and Crystal Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the precise arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and the overall three-dimensional structure of the molecule, as well as how the molecules are arranged in the crystal lattice.

The Workflow of a Single-Crystal X-ray Diffraction Experiment

The process of determining a crystal structure using SC-XRD can be broken down into several key stages, as depicted in the following workflow diagram.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection, Structure Solution, and Refinement

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map of the unit cell.

-

Structure Refinement: The initial model of the structure is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

The Molecular Structure of this compound

While a definitive, publicly available crystal structure of pure this compound is not readily found in open-access databases at the time of writing, we can infer its key structural features based on the known structures of its derivatives and related compounds, as well as from fundamental chemical principles.

General Molecular Geometry

The molecule consists of a planar naphthalene ring system. The carboxylic acid and hydroxyl functional groups are attached to the C1 and C2 positions of the naphthalene ring, respectively. The planarity of the naphthalene core is a key feature, influencing the overall shape and electronic properties of the molecule.

Intramolecular Hydrogen Bonding: A Defining Feature

A crucial aspect of the molecular structure of this compound is the presence of a strong intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and one of the oxygen atoms of the adjacent carboxylic acid group. This interaction significantly influences the conformation of the molecule.

Caption: Schematic of the intramolecular hydrogen bond in this compound.

This intramolecular hydrogen bond is expected to result in a nearly planar arrangement of the hydroxyl and carboxylic acid groups with respect to the naphthalene ring. This conformation is energetically favorable as it forms a stable six-membered ring-like structure. The presence of this hydrogen bond can be confirmed experimentally by techniques such as infrared (IR) spectroscopy, where a characteristic shift in the O-H stretching frequency is observed, and by Nuclear Magnetic Resonance (NMR) spectroscopy, which would show a downfield chemical shift for the hydroxyl proton.

Crystal Packing and Supramolecular Chemistry

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, these interactions are expected to include:

-

Intermolecular Hydrogen Bonding: While the primary hydrogen bond is intramolecular, it is highly probable that the carboxylic acid groups of adjacent molecules will form intermolecular hydrogen bonds, leading to the formation of dimers or extended chains.

-

π-π Stacking: The planar naphthalene rings are likely to engage in π-π stacking interactions, where the electron-rich aromatic rings of neighboring molecules align in a parallel or offset fashion. These interactions are a significant driving force in the packing of aromatic molecules.

-

van der Waals Forces: These weaker, non-directional forces contribute to the overall stability of the crystal lattice.

The interplay of these intermolecular forces will determine the specific packing motif of this compound in the solid state, which in turn influences its macroscopic properties.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₈O₃ | [2][3] |

| Molecular Weight | 188.18 g/mol | [2][3] |

| CAS Number | 2283-08-1 | [5] |

| Melting Point | 156-157 °C (with decomposition) | [5] |

| Appearance | White to light yellow powder | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 |

Conclusion

References

Solubility of 2-Hydroxy-1-naphthoic Acid in Various Organic Solvents: A Technical Guide for Researchers

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Hydroxy-1-naphthoic acid (CAS 2283-08-1), a key intermediate in the synthesis of dyes and other specialty chemicals.[1] We delve into the fundamental physicochemical principles governing its solubility, including molecular structure, solute-solvent interactions, and thermodynamic factors. This document furnishes researchers, scientists, and drug development professionals with both theoretical insights and practical, field-proven experimental protocols for solubility determination. Quantitative data for a closely related isomer, 3-Hydroxy-2-naphthoic acid, is presented to illustrate solubility trends across various organic solvent classes. Methodologies such as the equilibrium gravimetric method and UV-spectroscopic analysis are detailed, providing a robust framework for accurate and reproducible solubility measurements.

Introduction: The Significance of this compound Solubility

This compound is an aromatic carboxylic acid featuring a naphthalene core substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1][2] This bifunctional nature makes it a valuable building block in organic synthesis, particularly as a precursor for azo dyes.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies like crystallization, and controlling product quality. In pharmaceutical contexts, the solubility of active pharmaceutical ingredients (APIs) or their intermediates is a critical determinant of bioavailability and formulation efficacy.[3][4]

The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[5][6] This adage suggests that substances with similar polarities and intermolecular forces are more likely to be miscible. The presence of the polar hydroxyl and carboxylic acid groups on this compound allows for potent hydrogen bonding, suggesting higher solubility in polar solvents.[7][8] However, the large, nonpolar naphthalene ring system introduces significant hydrophobic character, creating a nuanced solubility profile that necessitates empirical investigation.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential before exploring its solubility.

| Property | Value | Source |

| CAS Number | 2283-08-1 | [2][9] |

| Molecular Formula | C₁₁H₈O₃ | [2][9] |

| Molecular Weight | 188.18 g/mol | [9] |

| Appearance | White to light yellow/orange powder/crystal | [2] |

| Melting Point | ~156-167 °C (with decomposition) | [9][10] |

| Hydrogen Bond Donors | 2 | [11] |

| Hydrogen Bond Acceptors | 3 | [11] |

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the Gibbs free energy change (ΔG). It involves overcoming the solute-solute interactions (lattice energy) and solvent-solvent interactions to form new, more favorable solute-solvent interactions.

The Role of Polarity and Hydrogen Bonding

The molecular structure of this compound is amphiphilic, containing both polar and nonpolar regions.

-

Polar Functional Groups : The carboxylic acid (-COOH) and hydroxyl (-OH) groups are highly polar and can act as both hydrogen bond donors and acceptors.[11][12] This facilitates strong interactions with polar solvents, particularly those that can also engage in hydrogen bonding (polar protic solvents like alcohols).[8][13]

-

Nonpolar Naphthalene Core : The fused aromatic ring system is hydrophobic and interacts favorably with nonpolar or weakly polar solvents through van der Waals forces.

This duality dictates that the compound's solubility will be a balance between these competing characteristics. It is expected to be sparingly soluble in water and nonpolar hydrocarbons but show greater solubility in polar organic solvents like alcohols, ketones, and esters.[7]

Caption: Solute-Solvent Interaction Potential.

Effect of Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[14] According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[14][15] Experimental data for analogous compounds confirms that the solubility of hydroxynaphthoic acids in organic solvents consistently increases with rising temperature.[16][17]

Quantitative Solubility Data

Table 1: Mole Fraction Solubility (x₁) of 3-Hydroxy-2-naphthoic Acid in Various Organic Solvents at Temperatures (T) from 293.15 K to 333.15 K.[16]

| Solvent | T=293.15 K | T=298.15 K | T=303.15 K | T=308.15 K | T=313.15 K | T=318.15 K | T=323.15 K | T=328.15 K | T=333.15 K |

| Alcohols | |||||||||

| Methanol | 0.0463 | 0.0543 | 0.0634 | 0.0735 | 0.0848 | 0.0974 | 0.1114 | 0.1269 | 0.1441 |

| Ethanol | 0.0449 | 0.0528 | 0.0617 | 0.0717 | 0.0829 | 0.0952 | 0.1089 | 0.1241 | 0.1408 |

| n-Propanol | 0.0416 | 0.0489 | 0.0571 | 0.0664 | 0.0768 | 0.0883 | 0.1011 | 0.1153 | 0.1309 |

| Isopropanol | 0.0441 | 0.0521 | 0.0611 | 0.0713 | 0.0827 | 0.0954 | 0.1095 | 0.1251 | 0.1424 |

| n-Butanol | 0.0366 | 0.0433 | 0.0509 | 0.0594 | 0.0690 | 0.0797 | 0.0916 | 0.1048 | 0.1195 |

| Isobutanol | 0.0336 | 0.0398 | 0.0468 | 0.0547 | 0.0636 | 0.0736 | 0.0848 | 0.0973 | 0.1111 |

| Ketones | |||||||||

| Acetone | 0.1207 | 0.1382 | 0.1578 | 0.1798 | 0.2045 | 0.2323 | 0.2635 | 0.2988 | 0.3387 |

| Esters | |||||||||

| Methyl Acetate | 0.0611 | 0.0718 | 0.0840 | 0.0978 | 0.1135 | 0.1312 | 0.1512 | 0.1739 | 0.1996 |

| Ethyl Acetate | 0.0558 | 0.0658 | 0.0772 | 0.0901 | 0.1047 | 0.1213 | 0.1399 | 0.1610 | 0.1849 |

| Acids | |||||||||

| Acetic Acid | 0.0242 | 0.0290 | 0.0346 | 0.0411 | 0.0485 | 0.0571 | 0.0669 | 0.0782 | 0.0911 |

Data synthesized from the Journal of Chemical & Engineering Data.[16]

Analysis of Trends:

-

Highest Solubility: Acetone, a polar aprotic solvent, demonstrates the highest solvating power for the compound.

-

Alcohol Solubility: Solubility generally decreases as the alkyl chain length of the alcohol increases (Methanol > Ethanol > n-Propanol > n-Butanol), which is attributed to the decreasing polarity of the solvent.

-

Temperature Dependence: As predicted, solubility in all tested solvents increases significantly with an increase in temperature.[16]

Experimental Protocols for Solubility Determination

To ensure trustworthy and reproducible results, a well-defined experimental protocol is crucial. The following sections describe two standard, self-validating methods for determining the solubility of this compound.

Protocol 1: Isothermal Equilibrium Gravimetric Method

This method is a fundamental and highly accurate technique for determining solubility.[18][19] It relies on preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

Caption: Workflow for the Gravimetric Solubility Determination Method.

Step-by-Step Methodology:

-

Apparatus Setup: Place a known mass of the chosen organic solvent into a jacketed glass vessel connected to a thermostatic water bath to maintain a precise temperature (e.g., ±0.1 K).

-

Preparation of Saturated Solution: Add an excess amount of this compound to the solvent. The presence of undissolved solid is essential to ensure saturation.[18]

-

Equilibration: Vigorously stir the mixture using a magnetic stirrer. Allow the system to equilibrate for at least 24 hours. The long duration is to ensure the dissolution process reaches a true thermodynamic equilibrium.

-

Phase Separation: Stop stirring and let the solution stand for several hours to allow the excess solid to precipitate completely.

-

Sampling: Withdraw a sample of the clear supernatant using a pre-weighed, pre-heated syringe fitted with a solvent-resistant filter (e.g., PTFE, 0.45 µm). Pre-heating the syringe prevents premature crystallization of the solute upon cooling.

-

Mass Determination: Immediately transfer the collected sample into a pre-weighed vial or evaporating dish and record the total mass. The mass of the saturated solution is thus determined.

-

Solvent Evaporation: Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry to a constant weight.[4]

-

Final Weighing: After cooling in a desiccator, weigh the dish containing the dry solute. The difference between this mass and the initial mass of the dish gives the mass of the dissolved this compound.

-

Calculation: The mass of the solvent is calculated by subtracting the mass of the dry solute from the mass of the saturated solution sample. From these values, solubility can be expressed in various units, such as g/100g solvent or mole fraction.

Protocol 2: UV-Visible Spectroscopic Method

This method is faster than the gravimetric method and is suitable for high-throughput screening, especially for compounds with a strong chromophore like this compound.[20][21] It relies on Beer-Lambert Law, where absorbance is directly proportional to concentration.

Step-by-Step Methodology:

-

Calibration Curve Construction:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot absorbance versus concentration to create a calibration curve. The resulting linear equation will be used to determine the concentration of unknown samples.[22]

-

-

Saturated Solution Preparation: Prepare a saturated solution and allow it to equilibrate as described in steps 1-4 of the gravimetric method.

-

Sampling and Dilution:

-

Withdraw a sample of the clear supernatant.

-

Accurately perform a gravimetric or volumetric dilution of the sample with the pure solvent to bring its concentration into the linear range of the calibration curve. The dilution factor must be precisely known.

-

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λ_max.

-

Concentration Calculation: Use the calibration curve equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.[23]

Thermodynamic Modeling

Experimental solubility data can be correlated using various thermodynamic models to predict solubility at different temperatures and to derive thermodynamic properties of dissolution.

-

Modified Apelblat Equation: An empirical model that relates mole fraction solubility to temperature. It is widely used due to its simplicity and accuracy in fitting experimental data.[16][17]

-

λh (Buchowski-Ksiazaczak) Equation: A two-parameter model that provides a good representation of the solid-liquid equilibrium.[16][24]

-

Activity Coefficient Models (NRTL, UNIQUAC): These more complex models account for the non-ideal behavior of the solution by calculating the activity coefficient of the solute in the solvent.[16][25]

Analysis using these models on the data for 3-Hydroxy-2-naphthoic acid showed excellent correlation, indicating their applicability for this class of compounds.[16] The thermodynamic properties derived, such as the enthalpy and entropy of dissolution, consistently show the process to be endothermic and entropy-driven.[17]

Conclusion

The solubility of this compound is a critical parameter governed by a sophisticated interplay of its molecular structure and the properties of the solvent. Its amphiphilic nature, with polar hydrogen-bonding groups and a nonpolar aromatic core, results in significant solubility in polar organic solvents like alcohols and ketones, a solubility that is strongly dependent on temperature. The provided experimental protocols for gravimetric and spectroscopic analysis offer robust and reliable means for quantifying this property. While direct quantitative data for this compound is sparse, the detailed data for its 3,2-isomer serves as a powerful and predictive model for its behavior. This guide equips researchers with the theoretical foundation and practical tools necessary to confidently measure, understand, and manipulate the solubility of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. pharmajournal.net [pharmajournal.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound | 2283-08-1 [chemicalbook.com]

- 11. This compound | C11H8O3 | CID 16790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. al-kindipublishers.org [al-kindipublishers.org]

- 13. al-kindipublisher.com [al-kindipublisher.com]

- 14. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchhub.com [researchhub.com]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. scirp.org [scirp.org]

- 24. zaguan.unizar.es [zaguan.unizar.es]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy-1-naphthoic Acid: Properties, Analysis, and Applications

Introduction

2-Hydroxy-1-naphthoic acid (CAS No. 2283-08-1) is a polycyclic aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. Structurally, it is a derivative of naphthalene bearing both a hydroxyl and a carboxylic acid group in ortho positions on one of the aromatic rings. This unique arrangement of functional groups imparts a distinct set of physical and chemical properties, making it a versatile intermediate and a valuable scaffold in various fields.[1] Its primary industrial application lies in its role as a key precursor for the synthesis of azo dyes and pigments.[2] Beyond this, its rigid structure and specific functional group orientation make it a compelling building block for the development of novel pharmaceutical agents and advanced materials.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also insights into the causality behind its behavior, detailed experimental protocols for its synthesis and analysis, and a discussion of its relevance as a pharmacologically active scaffold.

Molecular and Physicochemical Properties

The fundamental identity and physical characteristics of this compound are summarized below. These properties are a direct consequence of its molecular structure: a rigid naphthalene core with both a hydrogen-bond donating hydroxyl group and an acidic, hydrogen-bond donating/accepting carboxylic acid group.

Key Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-Hydroxynaphthalene-1-carboxylic acid | [3] |

| CAS Number | 2283-08-1 | [4] |

| Molecular Formula | C₁₁H₈O₃ | [5] |

| Molecular Weight | 188.18 g/mol | [5] |

| Appearance | White to cream-colored or light-yellow crystalline powder | [3] |

| Melting Point | 167 °C (with decomposition) | |

| pKa₁ (Carboxylic Acid) | 3.29 (at 20 °C) | [6] |

| pKa₂ (Phenolic Hydroxyl) | 9.68 (at 20 °C) | [6] |

Solubility Profile

The solubility of this compound is dictated by the interplay between its polar functional groups (-OH, -COOH) and its large, nonpolar naphthalene core. It is sparingly soluble in water but shows good solubility in many organic solvents, particularly polar ones. This behavior is critical when selecting appropriate solvents for synthesis, recrystallization, and analytical procedures.

| Solvent | Qualitative Solubility | Rationale | Reference(s) |

| Water | Sparingly Soluble | The large hydrophobic naphthalene backbone dominates, limiting solubility despite the presence of polar groups. Solubility is pH-dependent and increases in alkaline solutions due to salt formation. | [7] |

| Ethanol | Soluble | The hydroxyl group of ethanol can effectively form hydrogen bonds with both the carboxylic acid and hydroxyl groups of the solute, while its ethyl group provides some nonpolar character. | [7] |

| Acetone | Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the solute's -OH and -COOH groups, facilitating dissolution. | [7] |

| Diethyl Ether | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall nonpolar character of the solvent is compatible with the naphthalene ring. | |

| Benzene | Soluble | The aromatic π-π stacking interactions between benzene and the naphthalene ring system contribute significantly to solubility. |

Spectroscopic and Crystallographic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The spectra are typically recorded in a deuterated solvent like DMSO-d₆, which can solubilize the compound and has a well-characterized residual solvent peak.

-

¹H NMR Interpretation: The proton NMR spectrum is expected to show distinct signals for the six aromatic protons on the naphthalene ring, as well as exchangeable protons from the hydroxyl and carboxylic acid groups. The aromatic protons will appear as multiplets in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific splitting patterns (doublets, triplets, etc.) and coupling constants (J-values) can be used to determine the substitution pattern. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift (>10 ppm), while the phenolic proton will also be a singlet, often in the 9-10 ppm range.

-

¹³C NMR Interpretation: The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The carbon atom attached to the hydroxyl group will appear around 150-160 ppm. The remaining nine aromatic carbons will have signals in the 110-140 ppm range.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

-

Key IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band, typically centered around 3000 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

O-H Stretch (Phenol): A sharper, less intense peak around 3300-3400 cm⁻¹ may be observed for the phenolic hydroxyl group.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band appears around 1650-1700 cm⁻¹ for the carbonyl group.[9]

-

C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic naphthalene ring.[9]

-

C-O Stretch: Bands in the 1200-1300 cm⁻¹ region correspond to C-O stretching vibrations of the acid and phenol groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

-

Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 188. A prominent fragment is often observed at m/z 170, corresponding to the loss of a water molecule (H₂O, 18 Da).[10] Another significant fragmentation pathway is the loss of a carboxyl group (-COOH, 45 Da), leading to a fragment at m/z 143. The base peak is often the M-H₂O fragment at m/z 170, reflecting its relative stability.[3][11][12]

Crystallography

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by its two key functional groups: the phenolic hydroxyl group and the carboxylic acid group.

-

Carboxylic Acid Group: This group is acidic (pKa₁ ≈ 3.29) and undergoes typical reactions of carboxylic acids, such as salt formation with bases, esterification with alcohols under acidic conditions, and conversion to acyl chlorides.

-

Phenolic Hydroxyl Group: This group is weakly acidic (pKa₂ ≈ 9.68) and can be deprotonated by strong bases. It can undergo etherification and activates the naphthalene ring towards electrophilic aromatic substitution.

-

Decarboxylation: Upon heating, especially above its melting point, the compound decomposes, losing carbon dioxide (CO₂) to form 2-naphthol. This reaction is a characteristic feature of β-hydroxy acids where the hydroxyl group is ortho or para to the carboxyl group.[4]

-

Azo Coupling: As a naphthol derivative, the molecule readily reacts with diazonium salts to form intensely colored azo compounds. This reaction is the basis for its primary use as a dye intermediate. The coupling typically occurs at the position para to the hydroxyl group if available, but in this case, it is directed to the activated position adjacent to the hydroxyl group.

The Kolbe-Schmitt Reaction: The Cornerstone of Synthesis

The primary industrial method for preparing this compound is the Kolbe-Schmitt reaction .[4][14] This carboxylation reaction involves the nucleophilic addition of a naphthoxide ion to carbon dioxide.

The mechanism proceeds via the formation of the highly nucleophilic potassium 2-naphthoxide, which then attacks carbon dioxide. The regioselectivity of the carboxylation (i.e., whether the -COOH group adds at the C1 or C3 position) is sensitive to reaction conditions such as temperature and the choice of counter-ion.[14]

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis, purification, and analysis of this compound.

Protocol 1: Synthesis via Kolbe-Schmitt Reaction

This protocol is adapted from established industrial procedures for the carboxylation of naphthols.[14][15]

Objective: To synthesize this compound from 2-naphthol.

Materials:

-

2-Naphthol

-

Potassium Hydroxide (KOH)

-

Carbon Dioxide (CO₂) gas, high pressure

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

High-pressure autoclave reactor equipped with mechanical stirring and temperature control

Procedure:

-

Naphthoxide Formation: In the autoclave, charge 2-naphthol and a stoichiometric equivalent of potassium hydroxide. Add a minimal amount of water to facilitate initial mixing.

-

Drying: Heat the mixture under vacuum with stirring to remove all water, resulting in a fine, dry powder of potassium 2-naphthoxide. Causality: The reaction requires an anhydrous naphthoxide salt for optimal reactivity with CO₂.

-

Carboxylation: Seal the autoclave and pressurize it with carbon dioxide to approximately 5-7 atm. Heat the reactor to 120-150 °C with vigorous stirring. Maintain these conditions for several hours.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

-

Dissolution: Add hot deionized water to the solid reaction product to dissolve the potassium salt of the product.

-

Acidification: While stirring vigorously, slowly add concentrated HCl to the aqueous solution until the pH is strongly acidic (pH 1-2). This compound will precipitate as a solid.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Purification by Recrystallization

Objective: To purify the crude this compound.

Causality for Solvent Choice: An ideal recrystallization solvent will dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures. Ethanol or a toluene/ethanol mixture is often effective.[16][17]

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

-

Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add small additional portions of hot solvent to achieve full dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

-

Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

-

Drying: Dry the purified crystals in a vacuum oven. Confirm purity by melting point determination and spectroscopy.

Analytical Methodologies

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample using reversed-phase HPLC.

Rationale: Reversed-phase HPLC is ideal for separating moderately polar organic compounds. A C18 column provides a nonpolar stationary phase, while a polar mobile phase (a mixture of acidified water and an organic solvent like acetonitrile) is used to elute the analytes. The acidic modifier (e.g., phosphoric or formic acid) ensures that the carboxylic acid is in its neutral, protonated form, leading to consistent retention and sharp peak shapes.[7][18]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 236 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of a high-purity reference standard of this compound (e.g., 1.0 mg/mL) in a 50:50 mixture of acetonitrile and water. Prepare working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the same diluent to a known concentration (e.g., 0.1 mg/mL).

-

System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Analysis: Inject the standards and samples onto the column. A gradient elution is often preferred for separating impurities with different polarities. A typical gradient might be:

-

0-10 min: 40% B to 90% B

-

10-12 min: Hold at 90% B

-

12.1-15 min: Return to 40% B and re-equilibrate.

-

-

Data Processing: Integrate the peak areas in the resulting chromatograms. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area Percent method).

Applications in Research and Drug Development

While its use in the dye industry is well-established, the this compound scaffold is gaining attention in medicinal chemistry. The rigid naphthalene framework serves as an excellent anchor for orienting functional groups in three-dimensional space to interact with biological targets.

The Hydroxynaphthoic Acid Scaffold as a Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The this compound structure presents several key pharmacophoric features:

-

Hydrogen Bond Donor (HBD): Both the phenolic -OH and the carboxylic acid -OH can act as hydrogen bond donors.

-

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid is a strong hydrogen bond acceptor.

-

Aromatic/Hydrophobic Region: The naphthalene ring provides a large, flat, hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions within a receptor binding pocket.

-

Anionic Center: At physiological pH, the carboxylic acid group will be deprotonated, providing a negative charge that can form ionic bonds or salt bridges with positively charged residues (e.g., lysine, arginine) in a protein.

These features make the scaffold suitable for designing inhibitors for various enzymes or antagonists for receptors. For example, related naphthoic acid derivatives have been explored as potent antagonists for the P2Y₁₄ receptor, a target for inflammatory diseases.[19] The naphthalene core provides the necessary hydrophobic interactions, while appended groups can be modified to optimize binding and selectivity.

Safety and Handling

This compound is classified as an irritant.

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions: Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

Handling: Store in a dry, well-sealed container at room temperature.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. hplc.eu [hplc.eu]

- 3. This compound | C11H8O3 | CID 16790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. GSRS [precision.fda.gov]

- 6. This compound(2283-08-1) IR Spectrum [m.chemicalbook.com]

- 7. Separation of 1-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. This compound(2283-08-1) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 15. scribd.com [scribd.com]

- 16. Reagents & Solvents [chem.rochester.edu]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. benchchem.com [benchchem.com]

- 19. Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Hydroxy-1-naphthoic Acid and Its Derivatives: A Technical Guide for Researchers

Introduction: The Chemical Versatility and Biological Potential of a Naphthalene Scaffold

2-Hydroxy-1-naphthoic acid, a naphthalene derivative characterized by the presence of both hydroxyl and carboxylic acid functional groups, serves as a versatile scaffold in synthetic and medicinal chemistry.[1][2][3][4][5][6][7] While traditionally utilized as an intermediate in the synthesis of azo dyes, its inherent chemical reactivity and structural similarity to biologically active naphthoquinones have spurred investigations into the pharmacological potential of its derivatives.[1][3] This technical guide provides an in-depth exploration of the burgeoning research into the antimicrobial, anticancer, and anti-inflammatory activities of compounds derived from the this compound core. We will delve into the synthesis of key derivatives, dissect structure-activity relationships, elucidate proposed mechanisms of action, and provide detailed protocols for the evaluation of these biological activities.

Antimicrobial Activities: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of this compound, particularly Schiff bases and their metal complexes, have emerged as a promising class of compounds with significant antibacterial and antifungal properties.

Synthesis of Antimicrobial Derivatives: Focusing on Schiff Bases

A primary route to bioactive derivatives involves the conversion of this compound to its more reactive aldehyde precursor, 2-hydroxy-1-naphthaldehyde. This aldehyde readily undergoes condensation with various amines to form Schiff bases, which can be further complexed with metal ions to enhance their biological activity.[8][9][10]

Experimental Protocol: Synthesis of a 2-Hydroxy-1-naphthaldehyde Schiff Base Derivative

-

Preparation of 2-Hydroxy-1-naphthaldehyde: This can be achieved through the Reimer-Tiemann reaction of 2-naphthol.[11]

-

Schiff Base Condensation:

-

Dissolve 0.02 moles of 2-hydroxy-1-naphthaldehyde in 40 cm³ of ethanol.

-

Slowly add 0.01 moles of the desired amine (e.g., o-phenylenediamine) to the solution.

-

Reflux the mixture with vigorous stirring for 3 hours.

-

Allow the reaction to cool, leading to the precipitation of the Schiff base.

-

Filter the product, recrystallize from ethanol, wash with distilled water, and dry in a desiccator over calcium chloride.

-

-

Metal Complex Formation (Optional):

-

React the synthesized Schiff base with a metal (II) chloride salt (e.g., CoCl₂, NiCl₂) in methanol to form the corresponding metal complex.

-

Figure 1: General synthesis pathway for Schiff base derivatives.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

Studies on various Schiff bases derived from 2-hydroxy-1-naphthaldehyde and their metal complexes have provided valuable insights into their structure-activity relationships:

-

Nature of the Amine: The antimicrobial activity is influenced by the substituent on the amine used in the condensation. Aromatic amines, including those with heterocyclic rings, have been shown to yield potent antimicrobial agents.[9][10]

-

Metal Chelation: The formation of metal complexes with ions such as Co(II) and Ni(II) often enhances the antimicrobial activity compared to the parent Schiff base ligand.[12] This is attributed to the increased lipophilicity of the complex, facilitating its transport across microbial cell membranes.

-

Substitution on the Naphthalene Ring: The introduction of electron-withdrawing groups, such as nitro groups, on the naphthofuran ring system derived from 2-hydroxy-1-naphthaldehyde has been shown to enhance the biological profile of the resulting azines.[11]

Table 1: Representative Antimicrobial Activity of 2-Hydroxy-1-naphthaldehyde Derivatives

| Compound Type | Derivative | Test Organism | Activity (Zone of Inhibition in mm) | Reference |

| Schiff Base Ligand | HNSM | Bacillus subtilis | 22 | [9] |

| Tin(II) Complex | [Sn(HNLH)Cl₂(H₂O)] | Escherichia coli | High | [8] |

| Metal Complex | Co(II) Complex | Staphylococcus aureus | Moderate to High | |

| Metal Complex | Ni(II) Complex | Aspergillus fumigatus | Moderate to High |

Proposed Mechanism of Antimicrobial Action